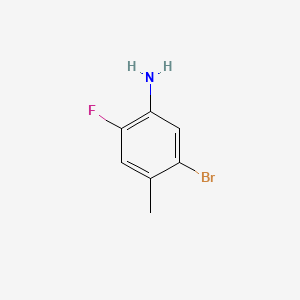

5-Bromo-2-fluoro-4-methylaniline

Description

BenchChem offers high-quality 5-Bromo-2-fluoro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPENPNZYTNWJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674746 | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945244-29-1 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline: A Key Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Halogenated Anilines

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenated anilines, in particular, serve as exceptionally versatile building blocks, offering a trifecta of reactive handles that empower chemists to construct complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, member of this class: 5-Bromo-2-fluoro-4-methylaniline. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a fluorine atom that can modulate electronic properties and participate in nucleophilic aromatic substitution, and an amino group for further derivatization—makes it a highly sought-after intermediate in the synthesis of high-value compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on the chemical properties, synthesis, reactivity, and applications of this important molecule, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective utilization in synthesis and application. This section details the key physicochemical and spectroscopic data for 5-Bromo-2-fluoro-4-methylaniline.

Core Chemical Identity

| Property | Value |

| CAS Number | 939549-00-5 [or 627871-16-3 for the 4-fluoro isomer] |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol [1] |

| IUPAC Name | 5-Bromo-2-fluoro-4-methylaniline |

| Synonyms | 3-Bromo-6-fluoro-4-methylaniline |

| Appearance | Solid, typically a pale purple or light yellow powder[2] |

Physical Properties

| Property | Value |

| Melting Point | 86-90 °C[2][3] |

| Boiling Point | Not readily available |

| Solubility | While quantitative data is not extensively published, halogenated anilines generally exhibit good solubility in common organic solvents such as ethyl acetate, dichloromethane, and acetone. Recrystallization is often performed using ethanol or mixtures of ethyl acetate and hexane[4]. |

| pKa | Not readily available, but expected to be in the typical range for substituted anilines (3-5). |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 5-Bromo-2-fluoro-4-methylaniline. Below are the expected key features in various spectroscopic techniques.

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

-

Aromatic Protons: Two distinct signals are expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other aromatic proton will also exhibit splitting.

-

Amino Protons (-NH₂): A broad singlet is typically observed for the amine protons. The chemical shift of this signal can vary depending on the solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected.

A representative ¹H NMR characterization is reported as: ¹H NMR (CDCl₃, 300 MHz): δ 6.82 (m, 2H), 3.49 (bs, 2H), 2.11 (s, 3H)[5].

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, seven distinct signals are expected for the seven carbon atoms.

-

Aromatic Carbons: Six signals will be present in the aromatic region. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, amino, and methyl substituents.

-

Methyl Carbon (-CH₃): A single signal in the aliphatic region will correspond to the methyl carbon.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational modes include:

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

-

C-F and C-Br Stretching: These vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight calculated with each bromine isotope.

-

Fragmentation: Common fragmentation pathways for anilines include the loss of a hydrogen atom from the amine group and cleavage of the methyl group.

Synthesis of 5-Bromo-2-fluoro-4-methylaniline

The synthesis of 5-Bromo-2-fluoro-4-methylaniline can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and considerations for process safety and environmental impact.

Route 1: Reduction of a Nitroaromatic Precursor

A common and reliable method involves the reduction of a corresponding nitro-substituted aromatic compound. This multi-step synthesis typically starts from a commercially available substituted toluene.

Caption: Reduction of a nitroaromatic precursor to synthesize 5-Bromo-2-fluoro-4-methylaniline.

Experimental Protocol:

A general procedure for the synthesis of 5-bromo-4-fluoro-2-methylaniline from 2-nitro-4-bromo-5-fluorotoluene is as follows[5]:

-

A mixture of iron powder (4 equivalents) and ammonium chloride (1.2 equivalents) in water is heated to reflux for 30 minutes.

-

4-bromo-3-fluoro-6-nitrotoluene (1 equivalent) is slowly added to the hot mixture.

-

The reaction mixture is refluxed for an extended period (e.g., 48 hours) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-bromo-4-fluoro-2-methylaniline.

This method is often favored for its use of inexpensive and relatively safe reducing agents. However, the long reaction times and the generation of iron oxide waste are drawbacks, particularly for large-scale production.

Alternative Synthetic Strategies

Other potential synthetic routes that leverage different chemical transformations include:

-

Electrophilic Bromination of a Fluorinated Aniline: Starting from 2-fluoro-4-methylaniline, electrophilic bromination could be employed. The directing effects of the activating amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

-

Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group: A precursor such as 5-bromo-2-methyl-4-nitroaniline could potentially undergo nucleophilic aromatic substitution of the nitro group with a fluoride source. This reaction typically requires an activated aromatic ring and polar apathetic solvents at elevated temperatures.

The development of greener synthetic methodologies for halogenated anilines is an active area of research, with a focus on reducing the use of hazardous reagents and solvents[1].

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 5-Bromo-2-fluoro-4-methylaniline makes it a versatile building block in organic synthesis[2][4]. The bromine, fluorine, and amino groups each offer distinct opportunities for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-methylaniline.

General Protocol:

-

To a reaction vessel under an inert atmosphere, add 5-Bromo-2-fluoro-4-methylaniline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove the catalyst and inorganic salts.

-

The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

This powerful reaction enables the formation of a new C-N bond, providing access to a diverse range of substituted anilines.

Caption: General scheme for the Buchwald-Hartwig amination of 5-Bromo-2-fluoro-4-methylaniline.

General Protocol:

-

In an inert atmosphere glovebox or under a stream of inert gas, combine 5-Bromo-2-fluoro-4-methylaniline (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture with stirring until the starting material is consumed.

-

After cooling, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated, followed by purification.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, activated by the electron-withdrawing nature of the bromo- and potentially other substituents, can undergo nucleophilic aromatic substitution with strong nucleophiles. This provides a route to introduce other functional groups at the 2-position. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Reactions of the Amino Group

The primary amino group is a versatile handle for a wide array of chemical transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Application in Drug Discovery: A Key Intermediate for SIRT6 Activators

A significant and high-value application of 5-Bromo-2-fluoro-4-methylaniline is its use as a crucial intermediate in the synthesis of small-molecule activators of Sirtuin 6 (SIRT6)[2][7]. SIRT6 is an NAD⁺-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, metabolism, and inflammation, making it an attractive therapeutic target for a range of diseases, including cancer and age-related disorders.

The Role of 5-Bromo-2-fluoro-4-methylaniline in SIRT6 Activators

Several potent and selective SIRT6 activators, such as the MDL series of compounds (e.g., MDL-800, MDL-801), incorporate the 5-Bromo-2-fluoro-4-methylaniline moiety[2]. In these molecules, this fragment is typically attached to a central scaffold, often via a sulfonamide linkage.

The specific substitution pattern of 5-Bromo-2-fluoro-4-methylaniline is believed to be crucial for the binding and activity of these SIRT6 activators. While detailed structure-activity relationship (SAR) studies are ongoing, the following contributions of the substituents can be hypothesized:

-

Bromine Atom: The bromine atom can participate in halogen bonding interactions with the protein, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. It can also serve as a handle for further synthetic modifications to explore the SAR.

-

Fluorine Atom: The highly electronegative fluorine atom can modulate the electronic properties of the aromatic ring, influencing its pKa and its ability to participate in hydrogen bonding or other electrostatic interactions. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

-

Methyl Group: The methyl group provides a lipophilic contact point and can influence the orientation of the molecule within the binding pocket of the enzyme.

Molecular modeling and co-crystal structures of SIRT6 with its activators will provide more definitive insights into the precise role of the 5-Bromo-2-fluoro-4-methylaniline fragment in mediating the activation of the enzyme.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-fluoro-4-methylaniline.

-

Hazard Classification: This compound is generally classified as harmful if swallowed and may cause skin and eye irritation[1].

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-fluoro-4-methylaniline is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the construction of complex and biologically active molecules. The growing interest in SIRT6 as a therapeutic target has further highlighted the importance of this compound as a key intermediate for the development of novel activators. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of empowering researchers to fully leverage the synthetic potential of this important molecule.

References

-

PubChem. (n.d.). 5-bromo-2-fluoro-4-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Retrieved from [Link]

- Fiorentino, F., et al. (2021).

-

PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- ResearchGate. (2025). A Green and Sustainable Approach for Selective Halogenation of Anilines, Benzanilides, Sulphonamides and Heterocycles.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one.

- ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.

- Taylor & Francis Online. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Retrieved from a relevant Taylor & Francis Online article.

-

PubMed. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. Retrieved from [Link]

-

PubMed. (2020). Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity. Retrieved from [Link]

- MDPI. (n.d.). The Two-Faced Role of SIRT6 in Cancer.

- ResearchGate. (n.d.). Activation and inhibition of Sirt6 by small molecules.

- NIH. (n.d.). Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations.

- NIH. (n.d.). Mechanism of activation for the sirtuin 6 protein deacylase.

- Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.

- PubMed. (n.d.). Influence of the halogen-substituent pattern of fluoronitrobenzenes on their biotransformation and capacity to induce methemoglobinemia.

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 5-BROMO-4-FLUORO-2-METHYLANILINE(627871-16-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1)

5-Bromo-2-fluoro-4-methylaniline is a polysubstituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a strategic arrangement of bromo, fluoro, methyl, and amino functional groups, offers a confluence of reactivity and molecular tuning capabilities. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the fluorine atom modulates electronic properties and metabolic stability, and the aniline moiety provides a key nucleophilic site for constructing a wide array of pharmacophores. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and experimental data.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and characteristics of 5-Bromo-2-fluoro-4-methylaniline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 945244-29-1 | [1][2] |

| Molecular Formula | C₇H₇BrFN | [2][3] |

| Molecular Weight | 204.04 g/mol | [2][3] |

| IUPAC Name | 5-bromo-2-fluoro-4-methylaniline | [4] |

| Synonyms | 4-Amino-2-bromo-5-fluorotoluene, 5-Bromo-2-fluoro-p-toluidine | |

| Appearance | Solid | [3] |

| InChI Key | VPENPNZYTNWJNP-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(F)=C(C=C1Br)N | [3] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this intermediate is critical for its use in multi-step drug development campaigns. A common and effective route involves the reduction of a nitrated precursor. The causality behind this choice lies in the robust and high-yielding nature of nitro group reductions, a cornerstone of aromatic amine synthesis.

Synthetic Pathway: Reduction of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

The synthesis proceeds via the reduction of the nitro group of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene using a classic reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[1] SnCl₂ is a preferred reagent in this context as it is effective and selective for nitro group reduction in the presence of sensitive halogen substituents.

Caption: Workflow for the synthesis of 5-Bromo-2-fluoro-4-methylaniline.

Detailed Experimental Protocol

-

Reaction Setup: To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (1.0 eq) in ethanol (approx. 16 mL per gram of starting material), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.0 eq).[1]

-

Reduction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Initial Work-up: Upon completion, remove the ethanol by evaporation under reduced pressure.[1]

-

Neutralization and Extraction: Dissolve the crude residue in ice water. Carefully adjust the pH to ~7 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting solid can be collected by filtration. Extract the aqueous filtrate with dichloromethane (3x volumes).[1]

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting at 10:1) to afford the pure 5-bromo-2-fluoro-4-methylaniline.[1]

Spectroscopic Characterization

Structural confirmation is paramount. The following data provides a definitive spectroscopic fingerprint for the molecule.

| Data Type | Parameters | Observed Signals and Interpretation |

| ¹H NMR | 400 MHz, CDCl₃ | δ 6.96 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the fluorine atom. δ 6.86 (d, J = 11.6 Hz, 1H): Aromatic proton ortho to the bromine atom. δ 3.64 (br s, 2H): Protons of the amino (-NH₂) group. The broadness is typical due to quadrupole broadening and potential hydrogen exchange. δ 2.26 (s, 3H): Protons of the methyl (-CH₃) group.[1] |

| Mass Spec. | ESI | m/z (M+H)⁺ 204.0: Corresponds to the protonated molecule, confirming the molecular weight.[1] |

The distinct splitting patterns and chemical shifts in the ¹H NMR spectrum are consistent with the proposed substitution pattern on the aniline ring. Further characterization using ¹³C NMR and IR spectroscopy would show characteristic signals for the aromatic carbons and the N-H stretching vibrations of the primary amine, respectively.[5][6]

Reactivity Profile and Synthetic Utility

The value of 5-bromo-2-fluoro-4-methylaniline lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Caption: Key reactive sites of 5-Bromo-2-fluoro-4-methylaniline.

-

Amino Group Reactivity: The primary amine is a potent nucleophile and can readily undergo acylation, sulfonylation, and reductive amination to form amides, sulfonamides, and secondary amines, respectively. These are common linkages in drug molecules.

-

Bromine as a Synthetic Handle: The C-Br bond is the most versatile site for elaboration. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[7][8] This modularity is a cornerstone of modern library synthesis and lead optimization.

-

The Role of Fluorine: The strongly electron-withdrawing fluorine atom lowers the pKa of the aniline nitrogen, making it less basic and potentially less prone to certain side reactions. In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and improve pharmacokinetic properties such as membrane permeability and bioavailability.[9]

-

Aromatic Ring Substitution: The aniline ring can undergo further electrophilic aromatic substitution. The activating, ortho-para directing amino group and the deactivating, ortho-para directing halogen and alkyl groups create a complex directive influence that can be exploited for further functionalization.

Applications in Drug Discovery

The primary documented application of 5-bromo-2-fluoro-4-methylaniline is as a key reagent in the synthesis of pan-RAF inhibitors, which are investigated for the treatment of cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.[1] The utility of this specific building block stems from its ability to be incorporated into complex scaffolds where each substituent plays a defined role in achieving high potency and desirable drug-like properties. Halogenated anilines are widely recognized as indispensable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][11][12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an acute oral toxicant and an irritant.

| Hazard Class | GHS Classification | Precautionary Statement(s) |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic or harmful if swallowed. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| General Handling | - | P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][13] |

Standard Handling Protocol:

-

Work in a well-ventilated chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid formation and inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.[14]

Conclusion

5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) is more than a simple chemical reagent; it is a strategically designed building block that offers chemists a pre-packaged solution for introducing a specific, highly functionalized aniline core into target molecules. Its predictable synthesis, well-defined spectroscopic signature, and versatile reactivity profile make it an invaluable asset in the resource-intensive field of drug discovery and development, particularly in the synthesis of kinase inhibitors and other complex therapeutic agents.

References

- Ketone Pharma (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights.

- ChemicalBook (2025). 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1.

- Ossila (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

- Sigma-Aldrich (n.d.). 5-Bromo-2-fluoro-4-methylaniline.

- Huateng Pharma (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.

- Huateng Pharma (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.

- Ketone Pharma (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- Thompson, H. W. & Jameson, D. A. (1956). Vibrational band intensities in substituted anilines. Royal Society Publishing.

- ChemicalBook (2023). 4-Bromoaniline: properties, applications and safety.

- Angene Chemical (2021). Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline.

- MDPI (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.

- Fisher Scientific (2024). SAFETY DATA SHEET - 3-Bromo-5-methylaniline.

- Santa Cruz Biotechnology (n.d.). 5-Bromo-2-fluoro-4-methylaniline | CAS 945244-29-1.

- PubChemLite (2026). 5-bromo-2-fluoro-4-methylaniline (C7H7BrFN).

- Chem-Express (n.d.). CAS 945244-29-1 | 5-Bromo-2-fluoro-4-methylaniline.

- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

Sources

- 1. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 5-bromo-2-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study [mdpi.com]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylaniline: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-4-methylaniline is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. Its trifunctional nature, featuring bromine, fluorine, and amine moieties, allows for diverse chemical modifications, making it an invaluable precursor for complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for preparing 5-Bromo-2-fluoro-4-methylaniline, with a focus on a reliable and well-documented multi-step approach. We will delve into the mechanistic underpinnings of the key reaction steps, provide detailed experimental protocols, and discuss the rationale behind the chosen synthetic route.

Introduction: The Significance of Halogenated Anilines in Drug Discovery

Halogenated anilines are a privileged scaffold in modern drug discovery. The incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1] Bromine, on the other hand, serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions.[2]

5-Bromo-2-fluoro-4-methylaniline, in particular, has emerged as a key intermediate in the synthesis of potent and selective kinase inhibitors and other therapeutic agents.[3][4] Notably, it is a critical component in the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine deacetylase implicated as a tumor suppressor.[3][5] The strategic placement of the bromo, fluoro, and methyl groups on the aniline ring provides a unique platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide will focus on the most practical and reliable method for the synthesis of 5-Bromo-2-fluoro-4-methylaniline, proceeding through a nitrated intermediate.

Synthetic Strategy: A Multi-Step Approach for Regioselective Control

While direct bromination of 2-fluoro-4-methylaniline is theoretically plausible, achieving high regioselectivity for the desired 5-bromo isomer can be challenging due to the complex interplay of the directing effects of the amino, fluoro, and methyl groups. The strongly activating ortho-, para-directing amino group, the activating ortho-, para-directing methyl group, and the deactivating ortho-, para-directing fluoro group all influence the position of electrophilic attack.[6][7][8][9] This can lead to the formation of a mixture of isomers, complicating purification and reducing the overall yield of the target compound.

Therefore, a more robust and widely employed strategy involves a multi-step synthesis that ensures unambiguous placement of the bromine atom. This approach typically involves the following key transformations:

-

Nitration of a suitable toluene precursor.

-

Bromination of the nitrated intermediate.

-

Reduction of the nitro group to the desired aniline.

This sequence allows for precise control over the substitution pattern on the aromatic ring, leading to the desired 5-Bromo-2-fluoro-4-methylaniline in high purity.

Caption: Multi-step synthesis workflow for 5-Bromo-2-fluoro-4-methylaniline.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

This initial step involves the regioselective bromination of 4-fluoro-2-nitrotoluene. The nitro and fluoro groups on the starting material direct the incoming electrophile (bromine) to the desired position.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-2-nitrotoluene | 155.11 | 10.0 g | 0.0645 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.6 g | 0.0708 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 0.0645 mol) in dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (25 mL) to the stirred solution.

-

In a separate beaker, dissolve N-bromosuccinimide (12.6 g, 0.0708 mol) in dichloromethane (50 mL).

-

Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (200 mL).

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-5-fluoro-2-nitrotoluene as a solid.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a slow and steady source of electrophilic bromine.

-

Sulfuric Acid: The strong acid acts as a catalyst, protonating NBS to generate a more potent electrophilic brominating agent.

-

Dichloromethane: An inert solvent that is suitable for the reaction conditions and facilitates product isolation.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of by-products.

Part 2: Synthesis of 5-Bromo-2-fluoro-4-methylaniline

The final step is the reduction of the nitro group in 4-bromo-5-fluoro-2-nitrotoluene to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst.[10][11]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-5-fluoro-2-nitrotoluene | 234.02 | 10.0 g | 0.0427 |

| Iron Powder | 55.85 | 14.3 g | 0.256 |

| Ammonium Chloride | 53.49 | 4.5 g | 0.0841 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iron powder (14.3 g, 0.256 mol) and ammonium chloride (4.5 g, 0.0841 mol) in a mixture of ethanol (100 mL) and water (50 mL).[10]

-

Heat the mixture to reflux with vigorous stirring.

-

Dissolve 4-bromo-5-fluoro-2-nitrotoluene (10.0 g, 0.0427 mol) in a minimal amount of ethanol and add it dropwise to the refluxing mixture over 30 minutes.[10]

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings in a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield 5-bromo-2-fluoro-4-methylaniline as a solid.

Causality Behind Experimental Choices:

-

Iron Powder and Ammonium Chloride: This is a classic and cost-effective reagent system for the reduction of aromatic nitro compounds. Iron acts as the reducing agent in the acidic medium generated in situ from ammonium chloride.[10] This method is generally chemoselective and tolerates a wide range of functional groups, including halogens.[11]

-

Ethanol/Water Solvent System: This solvent mixture is effective for dissolving the starting material and facilitating the reaction.

-

Reflux Conditions: The elevated temperature accelerates the rate of the reduction reaction.

-

Celite Filtration: This is a crucial step to efficiently remove the fine iron oxide by-products from the reaction mixture.

Mechanism of Electrophilic Bromination: Understanding Regioselectivity

The regioselectivity of the bromination of 2-fluoro-4-methylaniline is governed by the electronic and steric effects of the substituents on the aromatic ring.

Sources

- 1. 2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-5-fluoro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 6. Explain the directive influence of amino and methyl groups in electrophil.. [askfilo.com]

- 7. savemyexams.com [savemyexams.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2-fluoro-4-methylaniline molecular structure and weight

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylaniline

This guide provides a comprehensive technical overview of 5-bromo-2-fluoro-4-methylaniline, a key intermediate in contemporary organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.

Molecular Structure and Physicochemical Properties

5-Bromo-2-fluoro-4-methylaniline is a substituted aniline derivative with the chemical formula C₇H₇BrFN.[1][2][3] Its structure incorporates a bromine atom, a fluorine atom, a methyl group, and an amino group attached to a benzene ring. The precise arrangement of these substituents is critical to its reactivity and utility in chemical synthesis.

The molecular weight of this compound is 204.04 g/mol .[1][2] Understanding the spatial arrangement of the atoms is crucial for predicting its behavior in chemical reactions. The fluorine atom at position 2 and the bromine atom at position 5 significantly influence the electron density of the aromatic ring and the reactivity of the amino group.

Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-4-methylaniline

| Property | Value | Source(s) |

| CAS Number | 945244-29-1 | [2][3] |

| Molecular Formula | C₇H₇BrFN | [1][2][3] |

| Molecular Weight | 204.04 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES | CC1=CC(F)=C(C=C1Br)N | [1] |

| InChI | 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | [1] |

| Purity | ≥98% (via HPLC) | [3] |

It is important to distinguish 5-bromo-2-fluoro-4-methylaniline from its isomer, 5-bromo-4-fluoro-2-methylaniline (CAS Number: 627871-16-3), as their differing substituent patterns lead to distinct chemical properties and applications.[4][5][6]

Synthesis and Spectroscopic Analysis

The synthesis of 5-bromo-2-fluoro-4-methylaniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the reduction of a nitrobenzene precursor.

Synthetic Protocol

A widely used method for the synthesis of 5-bromo-2-fluoro-4-methylaniline involves the reduction of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in an ethanol solvent.[7]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene in ethanol, add tin(II) chloride dihydrate.

-

Reaction Execution: The mixture is heated to reflux and maintained for several hours to ensure the complete reduction of the nitro group to an amino group.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then dissolved in ice water, and the pH is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting solid precipitate is collected by filtration. The aqueous layer is further extracted with an organic solvent like dichloromethane to recover any dissolved product. The combined organic phases are dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography.[7]

Caption: Synthetic workflow for 5-bromo-2-fluoro-4-methylaniline.

Spectroscopic Characterization

The identity and purity of the synthesized 5-bromo-2-fluoro-4-methylaniline are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. The spectrum for 5-bromo-2-fluoro-4-methylaniline in CDCl₃ shows characteristic signals for the aromatic protons, the methyl protons, and the amine protons. For example, the methyl group protons typically appear as a singlet around 2.26 ppm, while the aromatic protons appear as doublets around 6.86 and 6.96 ppm.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5-bromo-2-fluoro-4-methylaniline, the mass spectrum would show a molecular ion peak (M+H⁺) at m/z 204.0, corresponding to the protonated molecule.[7]

Applications in Drug Discovery and Organic Synthesis

5-Bromo-2-fluoro-4-methylaniline serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry.

Intermediate for Pan-RAF Inhibitors

A significant application of 5-bromo-2-fluoro-4-methylaniline is its use as a reagent in the synthesis of Pan-RAF inhibitors.[7] These inhibitors are a class of targeted cancer therapeutics that act on the RAF signaling pathway, which is often dysregulated in various cancers. The specific structural features of 5-bromo-2-fluoro-4-methylaniline make it an ideal starting material for constructing the complex molecular architectures of these inhibitors.

Versatile Synthetic Intermediate

The presence of multiple reactive sites—the amino group, the bromine atom, and the activated aromatic ring—makes 5-bromo-2-fluoro-4-methylaniline a versatile intermediate in organic synthesis. The bromine atom, for instance, can readily participate in cross-coupling reactions, allowing for the introduction of various functional groups.

Safety and Handling

Proper handling of 5-bromo-2-fluoro-4-methylaniline is essential to ensure laboratory safety.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-2-fluoro-4-methylaniline is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique molecular structure provides a platform for the development of novel therapeutics, most notably Pan-RAF inhibitors. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific. [Link]

-

5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]

-

Specifications of 5-Bromo-2-fluoro-4-methylaniline. Capot Chemical. [Link]

-

5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786. PubChem. [Link]

-

Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. PrepChem.com. [Link]

-

5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Xinghui. [Link]

Sources

- 1. 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. capotchem.com [capotchem.com]

- 4. ossila.com [ossila.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-4-methylaniline

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-fluoro-4-methylaniline, a key intermediate in pharmaceutical and materials science research.[1][2] Intended for researchers, scientists, and drug development professionals, this document elucidates the principles behind the spectroscopic characterization of this complex molecule, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction: The Structural Significance of 5-Bromo-2-fluoro-4-methylaniline

5-Bromo-2-fluoro-4-methylaniline (C₇H₇BrFN, Molecular Weight: 204.04 g/mol ) is a substituted aniline featuring a unique combination of electron-withdrawing (bromo and fluoro) and electron-donating (amino and methyl) groups on the aromatic ring.[3][4] This distinct electronic landscape dictates its chemical reactivity and makes its unambiguous structural confirmation through spectroscopic methods paramount for its application in synthesis and drug discovery.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-Bromo-2-fluoro-4-methylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Relaxation Delay: 1-2 seconds

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Predicted IR Spectrum

The IR spectrum of 5-Bromo-2-fluoro-4-methylaniline will be characterized by absorption bands corresponding to the N-H, C-H, C=C, C-N, C-F, and C-Br stretching and bending vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium | Characteristic of a primary amine. Two bands are expected. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Corresponding to the methyl group C-H stretching vibrations. |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the aromatic ring. |

| N-H Bend | 1600 - 1650 | Medium | Scissoring vibration of the primary amine. |

| C-N Stretch | 1250 - 1350 | Medium to Strong | Stretching vibration of the aryl amine C-N bond. |

| C-F Stretch | 1200 - 1300 | Strong | The C-F bond gives a strong, characteristic absorption band. |

| C-Br Stretch | 500 - 600 | Medium to Strong | The C-Br stretching vibration appears in the fingerprint region. |

Analysis of Related Compounds:

-

2-Fluoro-4-methylaniline: The IR spectrum of this compound shows the characteristic N-H, aromatic C-H, and C-F stretching vibrations. [5][6]* 4-Bromo-2-methylaniline: The spectrum of this analog provides the expected region for the C-Br stretching vibration. [7][8][9]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

-

Direct Infusion/Probe: For less volatile samples.

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

Instrumental Parameters (EI):

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40 - 400

Predicted Mass Spectrum

The EI mass spectrum of 5-Bromo-2-fluoro-4-methylaniline is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺):

-

The molecular ion peak will appear at m/z 203 and 205 with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a key diagnostic feature.

Key Fragmentation Pathways:

-

α-Cleavage: The bond between the aromatic ring and the amino group is a likely site for fragmentation. However, the loss of the amino group is less common. A more probable α-cleavage is the loss of a hydrogen atom from the amino group.

-

Loss of Methyl Radical: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the molecular ion, leading to ions at m/z 188 and 190.

-

Loss of Halogens: The loss of a bromine radical (•Br) would result in a fragment at m/z 124. The loss of a fluorine atom is less likely due to the strong C-F bond.

-

Ring Fragmentation: The aromatic ring can also undergo fragmentation, leading to smaller charged species, though these are often less diagnostic.

Analysis of General Fragmentation Patterns:

-

Anilines: Substituted anilines often show a strong molecular ion peak. Fragmentation is often directed by the substituents on the ring. [10]* Halogenated Compounds: The presence of bromine will be readily identifiable from the characteristic isotopic pattern of ions containing this atom.

Conclusion

The comprehensive spectral analysis of 5-Bromo-2-fluoro-4-methylaniline, as predicted from the data of its close analogs and fundamental spectroscopic principles, provides a robust framework for its characterization. The anticipated NMR spectra will reveal the detailed proton and carbon environments, with characteristic couplings to fluorine. The IR spectrum will confirm the presence of key functional groups, including the primary amine and the carbon-halogen bonds. Finally, mass spectrometry will establish the molecular weight and provide valuable structural information through its distinct isotopic pattern and fragmentation pathways. This guide serves as a valuable resource for scientists working with this and structurally related molecules, enabling confident and accurate spectral interpretation.

References

-

PubChem. 2-Fluoro-4-methylaniline. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

-

PubChem. 4-Fluoro-2-methylaniline. [Link]

-

Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). [Link]

-

ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

-

PubChem. 5-Bromo-4-fluoro-2-methylaniline. [Link]

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

SpectraBase. 2-Fluoro-N-methylaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. 2-Fluoro-N-methylaniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 5-Bromo-2-fluoroaniline. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. 5-Bromo-4-iodo-2-methylaniline. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

PubChem. 2-Bromo-5-iodo-4-methylaniline. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 3. 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-methylaniline(452-80-2)IR [m.chemicalbook.com]

- 7. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [chemicalbook.com]

- 8. 3-Bromo-4-methylaniline(7745-91-7) IR Spectrum [m.chemicalbook.com]

- 9. 2-Bromo-4-methylaniline(583-68-6) IR Spectrum [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-4-methylaniline

This technical guide provides a comprehensive overview of the key physical properties of 5-Bromo-2-fluoro-4-methylaniline, a crucial building block in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the experimental determination of its melting point and outlines a robust protocol for assessing its solubility profile. Understanding these fundamental characteristics is paramount for predicting a compound's behavior in various environments, which is a critical aspect of drug design and process development.[1][2][3][4]

Introduction: The Significance of Physicochemical Characterization

In the realm of drug discovery and development, the physicochemical properties of a molecule are foundational to its ultimate success as a therapeutic agent.[1][2] Characteristics such as melting point and solubility are not mere data points; they are critical indicators of a compound's purity, stability, and potential bioavailability.[4][5] A well-defined melting point range, for instance, can signify the purity of a synthesized compound, while solubility directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide offers a detailed examination of these properties for 5-Bromo-2-fluoro-4-methylaniline, providing both established data and methodologies for empirical determination.

Melting Point of 5-Bromo-2-fluoro-4-methylaniline

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The sharpness of the melting point is a reliable indicator of the compound's purity; impurities tend to depress and broaden the melting range.[6]

Reported Melting Point Data

The experimentally determined melting point of 5-Bromo-2-fluoro-4-methylaniline is consistently reported in the literature. This data is summarized in the table below.

| Parameter | Value | Source |

| Melting Point | 86-90 °C | [7] |

Experimental Protocol for Melting Point Determination

The following protocol describes a standard method for determining the melting point of an organic solid using a capillary melting point apparatus.[8][9]

Objective: To accurately determine the melting point range of a solid sample of 5-Bromo-2-fluoro-4-methylaniline.

Materials:

-

5-Bromo-2-fluoro-4-methylaniline sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the 5-Bromo-2-fluoro-4-methylaniline sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[9]

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly approach the expected melting point (approximately 5-10 °C below the lower end of the expected range).

-

-

Determination of Melting Range:

-

Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording and Analysis:

-

The recorded temperature range is the melting point of the sample.

-

For high accuracy, perform the determination in triplicate and report the average range.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the solid.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, leading to an accurate reading.

Visualization of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility of 5-Bromo-2-fluoro-4-methylaniline

General Principles of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[11] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the structure of 5-Bromo-2-fluoro-4-methylaniline, which contains both polar (amine and fluoro groups) and non-polar (aromatic ring and methyl group) features, its solubility is expected to vary across a range of solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[10][11]

Objective: To determine the solubility of 5-Bromo-2-fluoro-4-methylaniline in various solvents at a controlled temperature.

Materials:

-

5-Bromo-2-fluoro-4-methylaniline

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-2-fluoro-4-methylaniline to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette fitted with a filter to avoid transferring any undissolved solid.

-

-

Dilution and Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 5-Bromo-2-fluoro-4-methylaniline in the diluted sample using a validated HPLC or UV-Vis method.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[10][11]

-

Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.

Visualization of Solubility Determination Workflow

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

The physical properties of 5-Bromo-2-fluoro-4-methylaniline, specifically its melting point and solubility, are fundamental to its application in research and development. This guide has provided the established melting point of 86-90 °C and detailed, field-proven protocols for its experimental verification and for the systematic determination of its solubility profile. By adhering to these methodologies, researchers can ensure the generation of accurate and reliable data, which is essential for making informed decisions in the complex process of drug discovery and chemical synthesis.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015-02-19).

- Melting point determin

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.

- 5-Bromo-4-fluoro-2-methylaniline 97 627871-16-3. Sigma-Aldrich.

- WO2005116635A1 - Method for determining solubility of a chemical compound.

- Determination of Melting Point of An Organic Compound | PDF. Scribd.

- What are the physicochemical properties of drug?. LookChem. (2023-12-13).

- How Drug Physical and Chemical Properties Impact Effectiveness. Raytor. (2025-07-16).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Experiment 1: Melting-point Determin

- experiment (1)

- Determination Of Melting Point Of An Organic Compound. BYJU'S.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. (2025-02-11).

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. raytor.com [raytor.com]

- 6. athabascau.ca [athabascau.ca]

- 7. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Reactivity and Stability of 5-Bromo-2-fluoro-4-methylaniline

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-2-fluoro-4-methylaniline is a trifunctional aromatic compound that has garnered significant interest as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aniline scaffold, imparts a nuanced reactivity profile that can be strategically exploited for the construction of complex molecular architectures.[2] This guide provides an in-depth analysis of the chemical reactivity and stability of this compound, offering insights into its behavior in various chemical transformations and guidance on its handling and storage. A notable application of this compound is its use as a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which have shown potential as tumor suppressors.[3][4]

Molecular Structure and Electronic Properties

The reactivity of 5-bromo-2-fluoro-4-methylaniline is intrinsically linked to the electronic interplay of its substituents on the aromatic ring. The amino (-NH2) and methyl (-CH3) groups are electron-donating, activating the ring towards electrophilic substitution, while the fluorine (-F) and bromine (-Br) atoms are electron-withdrawing through induction but electron-donating through resonance.[5][6]

| Property | Value |

| CAS Number | 627871-16-3[3] |

| Molecular Formula | C7H7BrFN[3] |

| Molecular Weight | 204.04 g/mol [3] |

| Appearance | Pale purple powder[3] |

| Melting Point | 86-90 °C[7] |

| Purity | >98%[3] |

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.[5] The methyl group also contributes to this directing effect.[4] Conversely, the halogens exert a deactivating inductive effect. The overall reactivity is a balance of these competing electronic influences.

Chemical Reactivity

The trifunctional nature of 5-bromo-2-fluoro-4-methylaniline allows for a diverse range of chemical transformations.[1]

Reactions at the Amino Group

The primary amine functionality is a key site for various reactions:

-

Diazotization: The amino group can be converted to a diazonium salt using reagents like sodium nitrite in the presence of a strong acid.[8] This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of substituents, including other halogens, cyano, and hydroxyl groups.[9][10] However, the presence of multiple electron-withdrawing groups can render the diazonium salt unstable.[8]

-

Acylation and Sulfonylation: The amine readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. This is often employed as a protection strategy to moderate the reactivity of the aniline ring during other transformations and to prevent oxidation.[11]

Electrophilic Aromatic Substitution

The aniline ring is highly activated towards electrophilic aromatic substitution.[12] The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

-

Halogenation: Further halogenation of the ring is possible. The powerful activating effect of the amino group is the dominant factor, directing the incoming electrophile to the ortho and para positions.[4] Given that the para position is occupied by the fluorine atom, substitution is likely to occur at the remaining ortho position.[4] To achieve mono-substitution and prevent polyhalogenation, protection of the amino group is often necessary.[11]

Cross-Coupling Reactions at the Bromine Atom

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[13] The general reactivity order for halogens in these reactions is I > Br > Cl >> F, stemming from the carbon-halogen bond dissociation energies.[13][14] This allows for the selective functionalization of the C-Br bond while leaving the more robust C-F bond intact for subsequent transformations.[13]

Common cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.[13]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.[13]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[13]

Nucleophilic Aromatic Substitution at the Fluorine Atom

While generally less reactive than the C-Br bond in cross-coupling, the carbon-fluorine bond can participate in nucleophilic aromatic substitution (SNAr) reactions.[3] This type of reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[15] In this molecule, the electron-withdrawing nature of the bromine and the overall electronic environment can make the fluorine susceptible to displacement by strong nucleophiles under forcing conditions. The reactivity of aryl halides in SNAr reactions follows the opposite trend to cross-coupling: F > Cl > Br > I.[15][16]

Stability and Handling

Thermal Stability

Oxidative Stability

Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[12] Freshly purified anilines are often colorless, but exposure to air and light can cause gradual darkening.[12][17] This oxidation can be accelerated in the presence of oxidizing agents and under acidic conditions.[11][18] To mitigate this, it is recommended to:

-

Store the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Protect it from light.

-

Use purified, colorless starting material for reactions to avoid side reactions and tar formation.[11]

Safety and Handling

According to safety data sheets, 5-bromo-2-fluoro-4-methylaniline is classified as acutely toxic if swallowed and can cause skin and eye irritation.[7][19] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7] It should be stored in a well-ventilated place away from strong oxidizing agents.

Synthetic Protocols

Synthesis of 5-Bromo-2-fluoro-4-methylaniline

A common synthetic route involves the reduction of a nitro precursor. For instance, 4-bromo-5-fluoro-2-nitrotoluene can be reduced to 5-bromo-2-fluoro-4-methylaniline using iron powder and ammonium chloride in a refluxing aqueous solution.[20] Another approach involves the regioselective bromination of 4-fluoro-2-methylaniline, where the directing effects of the amino and methyl groups guide the bromine to the desired position.[4]

Experimental Protocol: Reduction of 4-bromo-5-fluoro-2-nitrotoluene [20]

-

A mixture of iron powder (318 mmol) and ammonium chloride (95.4 mmol) in water (100 mL) is heated to reflux for 30 minutes.

-

4-bromo-5-fluoro-2-nitrotoluene (79.5 mmol) is slowly added to the hot mixture.

-